METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE
Description
METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE is a chemical compound with the molecular formula C15H19NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthalene ring substituted with a propoxy group and a methylamine moiety.
Properties
IUPAC Name |
N-methyl-1-(2-propoxynaphthalen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16-2;/h4-9,16H,3,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKAUMBAXRENOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE typically involves the reaction of 2-propoxynaphthalene with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group or the methylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine hydrochloride: Similar in structure but lacks the propoxy group.
2-Methylnaphthalen-1-amine: Similar naphthalene core but different substituents.
Uniqueness
METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE is unique due to the presence of both the propoxy group and the methylamine moiety, which confer distinct chemical and biological properties
Biological Activity
Methyl[(2-propoxynaphthalen-1-yl)methyl]amine hydrochloride is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a naphthalene derivative structure, which is known for its diverse biological activities. The presence of the propoxy group enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes.
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit a range of biological activities:
- Antidepressant Activity : Some studies suggest that naphthalene derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation.
- Antitumor Properties : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The naphthalene moiety is known for its antimicrobial properties, which may extend to this compound, making it a candidate for further investigation in infectious disease treatments.
Toxicity Profile
The toxicity of this compound has been assessed in various studies. Key findings include:
- Acute Toxicity : The compound exhibits harmful effects at high doses. For instance, animal studies indicate that exposure to concentrations exceeding 1000 µg/plate can lead to cytotoxicity .
- Chronic Effects : Long-term exposure may result in respiratory issues and skin irritation due to its irritating properties .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Antidepressant Effects :
- Cancer Cell Line Studies :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
